Oral Bioavailability of Benzamidine After Prodrug Administration: 4,N-Dihydroxy-benzamidine (91%) vs. Benzamidoxime (74%)
In a direct head-to-head in vivo comparison, 4,N-dihydroxy-benzamidine (administered orally at 10 mg/kg to pigs) delivered benzamidine with a mean oral bioavailability of 91% (±34% SD, n=3), substantially exceeding the 74% bioavailability achieved after oral administration of benzamidoxime to rats, as reported by Liu et al. [1]. The 17-percentage-point absolute increase represents a 23% relative improvement in systemic benzamidine exposure. The same study demonstrated that 4,N-dihydroxy-benzamidine is rapidly absorbed and converted predominantly to benzamidine, with peak plasma benzamidine concentrations (Cmax) reaching 12.1–13.7 µM at tmax of 60–120 min [1].
| Evidence Dimension | Oral bioavailability of the active metabolite benzamidine following prodrug administration |
|---|---|
| Target Compound Data | 91% (±34% SD; oral dose 10 mg/kg, pig model, n=3) |
| Comparator Or Baseline | Benzamidoxime: 74% (oral dose, rat model; data from Liu et al., 2005, cited within REFS-1) |
| Quantified Difference | Absolute difference: +17 percentage points; relative improvement: ~23% |
| Conditions | In vivo: oral administration (10 mg/kg) to pigs (target) vs. rats (comparator); plasma benzamidine quantified by HPLC after solid-phase extraction; species differences reported as non-significant for amidoxime conversion [1] |
Why This Matters
For procurement decisions in prodrug development programs, the 23% relative bioavailability advantage directly translates to lower dosing requirements or higher target engagement at equivalent doses, representing a meaningful pharmacokinetic differentiation.
- [1] Reeh C, Wundt J, Clement B. N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. J Med Chem. 2007;50(26):6730-6734. doi:10.1021/jm701259d View Source
